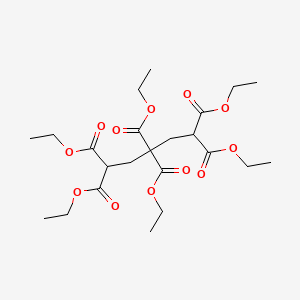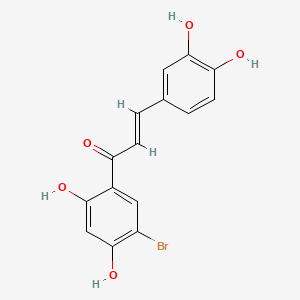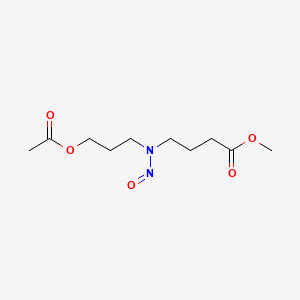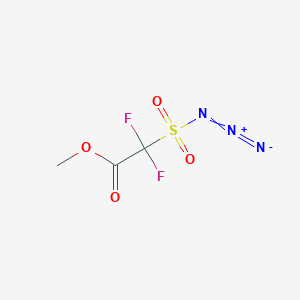
Methyl 2-azidosulfonyl-2,2-difluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-azidosulfonyl-2,2-difluoroacetate is a chemical compound with the molecular formula C3H3F3N3O4S It is a derivative of difluoroacetic acid and contains both azido and sulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azidosulfonyl-2,2-difluoroacetate typically involves the reaction of difluoroacetic acid derivatives with azide and sulfonylating agents. One common method includes the reaction of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate with sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-azidosulfonyl-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Reducing Agents: For reduction reactions, hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride can be used.
Cycloaddition Reagents: For cycloaddition reactions, alkynes are commonly used in the presence of a copper catalyst.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Reduction Products: Reduction of the azido group yields Methyl 2-amino-2,2-difluoroacetate.
Cycloaddition Products: Cycloaddition with alkynes forms triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-azidosulfonyl-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Biology: The compound can be used in bioconjugation techniques to label biomolecules with azide groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 2-azidosulfonyl-2,2-difluoroacetate involves its reactivity with various chemical species. The azido group is highly reactive and can undergo cycloaddition reactions to form stable triazole rings. The sulfonyl group can participate in nucleophilic substitution reactions, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A precursor in the synthesis of Methyl 2-azidosulfonyl-2,2-difluoroacetate.
Methyl 2-chloro-2,2-difluoroacetate: Another difluoroacetic acid derivative with different reactivity due to the presence of a chloro group.
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A similar compound used in trifluoromethylation reactions.
Uniqueness
This compound is unique due to the presence of both azido and sulfonyl functional groups, which provide a combination of reactivity not found in other similar compounds. This makes it particularly useful in applications requiring both nucleophilic substitution and cycloaddition reactions.
Eigenschaften
CAS-Nummer |
82386-31-0 |
|---|---|
Molekularformel |
C3H3F2N3O4S |
Molekulargewicht |
215.14 g/mol |
IUPAC-Name |
methyl 2-azidosulfonyl-2,2-difluoroacetate |
InChI |
InChI=1S/C3H3F2N3O4S/c1-12-2(9)3(4,5)13(10,11)8-7-6/h1H3 |
InChI-Schlüssel |
UPGSGTSKPUYQBB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(F)(F)S(=O)(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


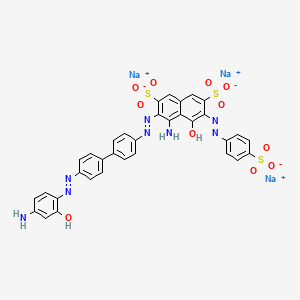
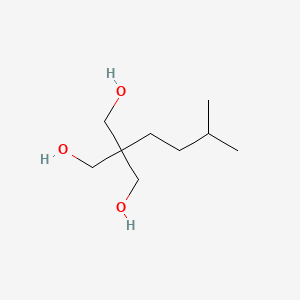
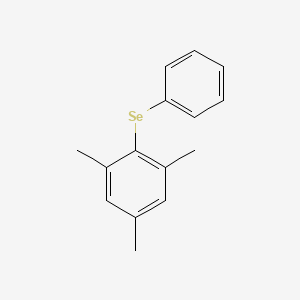
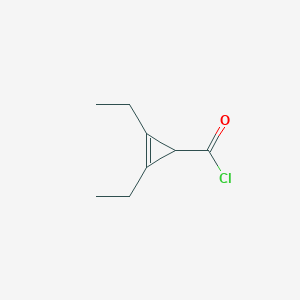
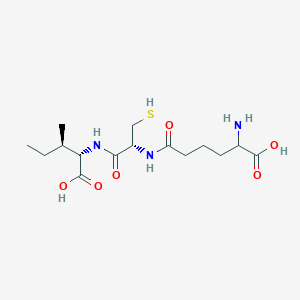
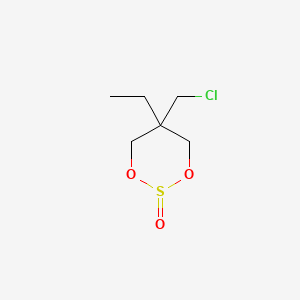
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
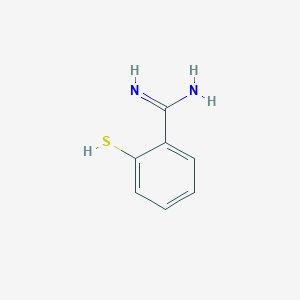
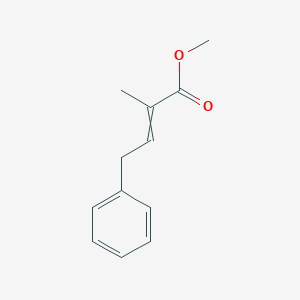
![Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide](/img/structure/B14429799.png)

